
Polaprezinc
Overview
Description
Polaprezinc is a chelated compound consisting of zinc and L-carnosine. It is primarily used as a gastric mucosal protective agent. This compound was first approved in Japan and has been clinically used to treat gastric ulcers. This compound is known for its ability to promote tissue healing by eliminating free radicals and enhancing the expression of various antioxidant enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Polaprezinc involves several steps:
Formation of 2-cyanoacetamido-3-(1H-imidazole-4-yl) propionic acid: This is achieved by reacting 2-cyanoacetyl chloride with L-histidine in the presence of dichloromethane and trimethylsilyl protection, followed by the addition of imidazole.
Catalytic Hydrogenation: The intermediate product undergoes catalytic hydrogenation to yield L-carnosine crude product.
Ion Exchange and Spray Drying: The crude product is adsorbed using alkaline macroporous ion exchange resin, washed with alkali metal acetate solution, and spray-dried to obtain the solid alkali metal salt of L-carnosine.
Formation of this compound: The final step involves dissolving the alkali metal salt in methanol, adding zinc acetate, and refining the product through methanol aqueous solution pulping.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves large-scale catalytic hydrogenation and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Polaprezinc primarily undergoes complexation reactions due to its chelated nature. It can also participate in:
Substitution: The zinc ion in this compound can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as metal salts (e.g., copper sulfate) can be used for substitution reactions.
Major Products:
Oxidation: Enhanced antioxidant enzyme expression.
Substitution: Formation of new metal-carnosine complexes.
Scientific Research Applications
Introduction to Polaprezinc
This compound, a chelated compound of zinc and L-carnosine, has been utilized primarily as a gastric mucosal protective agent. Its clinical application spans over two decades, particularly in Japan. The compound exhibits a variety of pharmacological properties, including anti-ulcer, antioxidant, and anti-inflammatory effects. This article delves into the scientific research applications of this compound, highlighting its efficacy in treating various conditions and its mechanisms of action.
Anti-Ulcer Activity
This compound has demonstrated significant efficacy in treating gastric ulcers. It acts by enhancing mucosal defense mechanisms, promoting healing, and exhibiting anti-inflammatory properties. Key studies have shown:
- Efficacy Against Helicobacter pylori : this compound enhances the eradication rates of Helicobacter pylori when used in conjunction with standard triple therapy (omeprazole, amoxicillin, and clarithromycin). A study indicated an eradication rate of 81.1% with this compound compared to 61.4% without it .
- Experimental Models : In various animal models, this compound has been effective against different types of gastric injuries, including those induced by ethanol and aspirin .
Zinc Deficiency Treatment
This compound serves as a zinc replacement therapy for individuals with zinc deficiency. Clinical trials have reported improvements in serum zinc levels among patients treated with this compound. The following table summarizes findings from a multicenter trial:
Treatment | Sample Size | Normal Zinc Levels (%) | p-value |
---|---|---|---|
This compound 150 mg | 314 | 16.4% | <0.001 |
This compound 300 mg | 324 | 63.1% | <0.001 |
Placebo | 79 | - | - |
These results indicate a significant dose-response relationship in restoring normal zinc levels .
Treatment of Dysgeusia
This compound has shown promise in improving chemotherapy-induced dysgeusia (altered taste sensation). A study involving 634 cancer patients demonstrated that those receiving this compound experienced a significantly shorter duration of dysgeusia compared to those under observation alone . The recovery rate was notably higher in the this compound group (60% vs. 22.5%) within 90 days post-treatment.
Liver Health and Fibrosis
Recent research indicates that this compound may also play a role in liver health by reducing fibrosis markers and improving liver function tests in patients with chronic liver diseases such as hepatitis C and cirrhosis . In a clinical study, patients treated with this compound showed decreased levels of alanine aminotransferase and aspartate aminotransferase over three years .
Case Study: Gastric Ulcer Treatment
A randomized double-blind trial assessed the safety and efficacy of this compound versus rebamipide in treating gastric ulcers. Results indicated comparable efficacy between both treatments, with this compound showing significant improvement in ulcer healing rates .
Case Study: Binge Eating Disorder
In an open trial involving patients with binge eating disorder, this compound was used as an adjunct therapy. Results demonstrated significant reductions in binge eating episodes and improvements in associated depressive symptoms .
Mechanism of Action
Polaprezinc exerts its effects through several mechanisms:
Antioxidant Activity: Increases the expression of enzymes such as superoxide dismutase, heme oxygenase-1, and glutathione peroxidase, which protect mucosal cells against reactive oxygen species.
Anti-inflammatory Effects: Inhibits the activity of nuclear factor-kappaB and decreases the expression of inflammatory cytokines like interleukin 1beta, interleukin 6, interleukin 8, and tumor necrosis factor alpha.
Comparison with Similar Compounds
Polaprezinc is unique due to its combination of zinc and L-carnosine, which provides both antioxidant and anti-inflammatory benefits. Similar compounds include:
Zinc sulfate: Primarily used for zinc supplementation but lacks the mucosal protective properties of this compound.
L-carnosine: Known for its antioxidant properties but does not provide the same level of gastric mucosal protection as this compound.
Zinc acetate: Used in various medical applications but does not offer the combined benefits of zinc and L-carnosine.
This compound stands out due to its dual action of zinc and L-carnosine, making it a versatile compound in both medical and industrial applications.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Polaprezinc’s antioxidant and anti-inflammatory effects in gastrointestinal protection?
this compound enhances antioxidant enzymes (e.g., SOD-1, SOD-2, HO-1, GSH-px) and suppresses NF-κB activity, reducing pro-inflammatory cytokines like TNF-α and IL-6 . Methodologically, researchers can assess these pathways via:
- Western blotting to quantify protein expression (e.g., p53, Bax, Caspase-3 in radiation-induced apoptosis models) .
- ELISA to measure cytokine levels in serum or tissue homogenates .
- Gene expression analysis (RT-qPCR) for antioxidant enzyme transcripts .
Q. Which experimental models are validated for studying this compound’s efficacy in mucosal injury and repair?
Common models include:
- Rodent gastric ulcer models : Ethanol- or NSAID-induced mucosal injury, with outcomes measured via histopathology and ulcer index scoring .
- Radiation-induced intestinal apoptosis : X-ray exposure in mice, assessed via TUNEL staining and caspase-3 activation .
- H. pylori infection models : this compound’s inhibition of urease activity and bacterial growth via microbial culture and urease activity assays .
Model | Key Metrics | Reference |
---|---|---|
Ethanol-induced ulcers | Ulcer area, SOD activity | |
Radiation-induced apoptosis | Apoptotic cells, Caspase-3 activation | |
H. pylori infection | Bacterial load, IL-8 levels |
Q. How is this compound’s pharmacokinetic profile characterized in preclinical studies?
this compound has a short half-life (~2 hours in rats) and low zinc absorption (~11%) due to its chelated structure . Key methodologies include:
- LC-MS/MS to quantify plasma zinc and L-carnosine levels.
- Radiolabeled tracing (e.g., ⁶⁵Zn or ¹⁴C) to study gastric retention and tissue distribution .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s clinical efficacy across patient subgroups?
Subgroup analyses in chemotherapy-induced dysgeusia trials reveal reduced efficacy in pancreatic cancer patients, those receiving gemcitabine, or elderly cohorts. To address this:
- Multivariate logistic regression adjusts for covariates (e.g., age, cancer type, concurrent therapies) .
- Stratified randomization in trial design ensures balanced subgroups.
- Mechanistic studies explore zinc metabolism variations (e.g., serum zinc/copper ratios via ICP-MS) .
Subgroup | Odds Ratio (95% CI) | p-value | Reference |
---|---|---|---|
Age ≥65 years | 1.89 (0.41–8.61) | 0.662 | |
Colorectal cancer | 20.0 (2.05–195.0) | 0.008 |
Q. What experimental designs optimize this compound’s mucosal adhesion and bioavailability?
this compound’s insoluble complex structure prolongs gastric retention. Researchers use:
- Gamma scintigraphy to track ⁶⁵Zn-labeled this compound adhesion in ulcerated tissues .
- Formulation studies with alginate carriers to enhance mucosal contact in oral mucositis trials .
Q. How can in vitro and in vivo models reconcile discrepancies in this compound’s anti-inflammatory vs. pro-growth effects?
While this compound inhibits NF-κB, it also upregulates growth factors (VEGF, PDGF-B). To dissect these dual roles:
- Co-culture systems (e.g., gastric epithelial cells + macrophages) assess cytokine cross-talk .
- Knockout mouse models (e.g., p53⁻/⁻) evaluate apoptosis-independent pathways .
Q. Methodological Guidance
- For antioxidant assays : Use dihydroethidium (DHE) staining for ROS detection in tissue sections .
- In clinical trials : Standardize dysgeusia grading via CTCAE v5.0 and track zinc supplementation compliance .
- In meta-analyses : Pool individual patient data (IPD) to account for dose-response heterogeneity .
Properties
Key on ui mechanism of action |
Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa. |
---|---|
CAS No. |
107667-60-7 |
Molecular Formula |
C9H14N4O3Zn |
Molecular Weight |
291.6 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;zinc |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/t7-;/m0./s1 |
InChI Key |
MORUQNQGRSLTCD-FJXQXJEOSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)[N-]C(=O)CCN.[Zn] |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.[Zn] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.[Zn] |
Appearance |
Solid powder |
melting_point |
253 - 256 °C |
physical_description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1370422-07-3 |
shelf_life |
>2 years if stored properly |
solubility |
384 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Polaprezinc; Z 103. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.